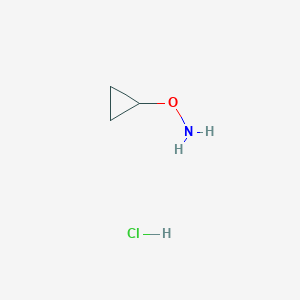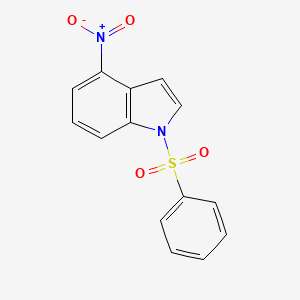
4-nitro-1-(phenylsulfonyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitro-1-(phenylsulfonyl)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. The presence of the benzenesulfonyl and nitro groups in this compound makes it particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-1-(phenylsulfonyl)-1H-indole typically involves the reaction of indole with benzenesulfonyl chloride in the presence of a base, followed by nitration. The reaction conditions often include:
Base: Commonly used bases include pyridine or triethylamine.
Solvent: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform.
Temperature: The reaction is typically performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-nitro-1-(phenylsulfonyl)-1H-indole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The indole ring can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines and thiols.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-Benzenesulfonyl-4-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-nitro-1-(phenylsulfonyl)-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-nitro-1-(phenylsulfonyl)-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The sulfonyl group can also participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
1-Benzenesulfonyl-1H-indole: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitro-1H-indole: Lacks the benzenesulfonyl group, which affects its solubility and reactivity.
1-Benzyl-4-nitro-1H-indole: Contains a benzyl group instead of a benzenesulfonyl group, leading to different chemical and biological properties.
Uniqueness
4-nitro-1-(phenylsulfonyl)-1H-indole is unique due to the presence of both the benzenesulfonyl and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H10N2O4S |
|---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-nitroindole |
InChI |
InChI=1S/C14H10N2O4S/c17-16(18)14-8-4-7-13-12(14)9-10-15(13)21(19,20)11-5-2-1-3-6-11/h1-10H |
InChI Key |
IXFDFHBVHBVZBR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


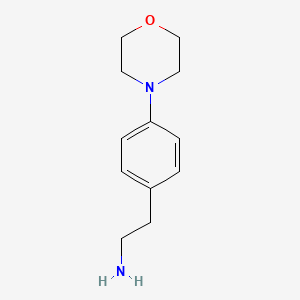
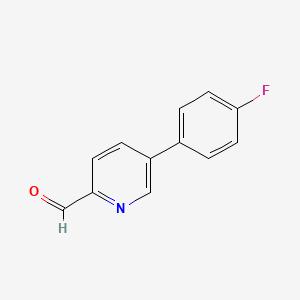

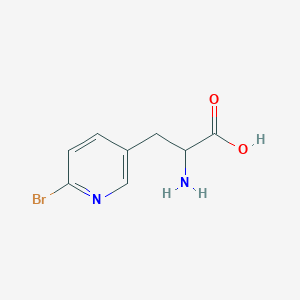
![2-([1,3]Dioxolo[4,5-G]isoquinolin-8-YL)acetic acid](/img/structure/B1647573.png)
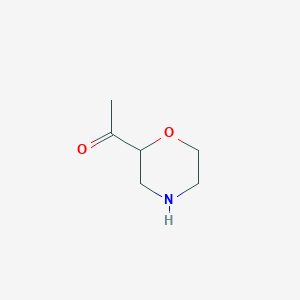
![[1-(1,3-dimethyl-1H-pyrazol-4-yl)propyl]amine](/img/structure/B1647591.png)
![3-[4-(methylthio)phenyl]-1H-pyrazole](/img/structure/B1647592.png)
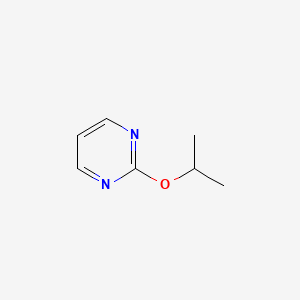
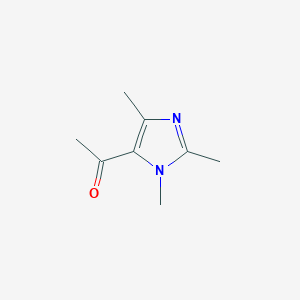
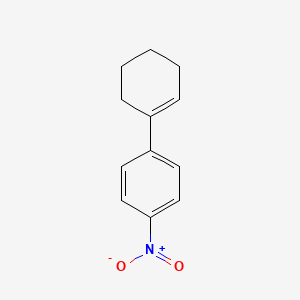
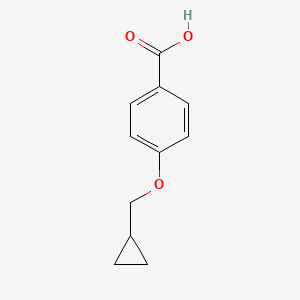
![5-[(4-Nitrophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1647609.png)
